1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical processes, including Claisen Schmidt condensation, cyclization, and Mannich’s reaction, among others. These methods yield compounds with variations in their furanyl and phenyl groups, which are critical for their pharmacological activities. For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrates a complex synthetic pathway starting from 2-acetylfuran, showcasing the intricate steps involved in producing these types of molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those closely related to "1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone", is confirmed through various spectroscopic methods such as IR, ^1H NMR, ^13C-NMR, and Mass spectrometry. These techniques provide detailed insights into the molecular composition and structural conformation of the compounds, essential for understanding their physical and chemical properties.
Chemical Reactions and Properties
Piperazine compounds undergo a variety of chemical reactions, forming new derivatives with diverse biological activities. The reactivity of these molecules towards different reagents under varying conditions highlights their chemical versatility. For instance, reactions involving alkylation, acidulation, and reduction are fundamental in synthesizing specific piperazine derivatives, which serve as key intermediates in pharmaceutical applications (Quan, 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility in various solvents, and crystal structures, are crucial for their practical applications. These properties influence the compound's behavior in different environments, affecting its usability in pharmaceutical formulations and chemical reactions.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their reactivity, stability under different conditions, and interactions with various chemical groups, are significant for their application in drug discovery and synthesis. Understanding these properties enables the design of molecules with desired pharmacological effects and minimal side effects.
References
- Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 10, 141-149.
- Quan, Z. (2006). Study on synthesis of 1-(2,3-dichlorophenyl)piperazine. Tianjin Chemical Industry.
Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives, a category to which our compound of interest may belong given its structural features, are extensively studied for their pharmacological properties. These compounds have been explored mainly for the treatment of depression, psychosis, or anxiety. The metabolism of these derivatives, including N-dealkylation leading to 1-aryl-piperazines, plays a significant role in their pharmacological actions due to their affinity for various neurotransmitter receptors. This suggests potential therapeutic applications in central nervous system disorders (Caccia, 2007).
Chlorophenols in the Environment
Chlorophenols (CPs), implied by the chlorophenyl component of the compound, have been identified as environmental pollutants with significant ecological impacts. Their presence in municipal solid waste incineration and potential as precursors to dioxins highlights the environmental and toxicological implications of chlorophenyl derivatives. Understanding their behavior in various conditions can inform the environmental risk assessment of related compounds (Peng et al., 2016).
Piperazine and its Analogues
Piperazine and its analogues have a rich history of medicinal use, providing a backbone for numerous drugs with diverse pharmacological activities. The review of anti-mycobacterial activity and structure-activity relationships of piperazine-based compounds indicates their importance in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores the potential of piperazine derivatives in addressing global health challenges (Girase et al., 2020).
Environmental Impact of Chlorophenol Derivatives
The environmental persistence and toxicity of chlorophenol derivatives, similar to the chlorophenyl part of the compound, have been studied extensively. These compounds pose risks to aquatic life and ecosystems due to their stability and bioaccumulation potential. Research on their toxic effects and mechanisms, especially in fish, highlights the ecological considerations necessary when dealing with chlorophenyl-containing compounds (Ge et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-4-[2-(oxolan-2-ylmethoxy)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-14-5-1-2-6-15(14)20-8-7-19(10-16(20)21)17(22)12-23-11-13-4-3-9-24-13/h1-2,5-6,13H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDLLMYICCZSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.